molecular formula C23H19BrN2O3 B10900059 (2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B10900059
M. Wt: 451.3 g/mol
InChI Key: JVVCGDYGWALHEP-SSZFMOIBSA-N
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Description

The compound (2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule that features a furan ring, a cyano group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The furan ring is then coupled with the brominated phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the amide bond through the reaction of the cyano group with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium azide, potassium thiolate.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Azides, thiols.

Scientific Research Applications

(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide: has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe molecule for studying biochemical pathways and interactions in cells.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide linkage play crucial roles in binding to these targets, thereby modulating their activity. The furan ring and the brominated phenyl ring contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares a similar phenyl ring structure but lacks the furan ring and the cyano group.

    4-Iodobenzoic Acid: This compound has a similar aromatic structure but differs in functional groups and overall reactivity.

Uniqueness

(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide: is unique due to its combination of a furan ring, a cyano group, and an amide linkage, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H19BrN2O3/c1-3-28-18-7-5-17(6-8-18)26-23(27)16(14-25)13-19-9-11-22(29-19)20-10-4-15(2)12-21(20)24/h4-13H,3H2,1-2H3,(H,26,27)/b16-13-

InChI Key

JVVCGDYGWALHEP-SSZFMOIBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)C#N

Origin of Product

United States

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